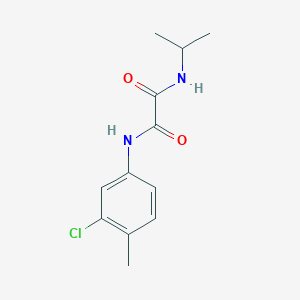

![molecular formula C21H21N3O2S B2542471 (Z)-N-(6-アセチルアミノ-3-アリルベンゾ[d]チアゾール-2(3H)-イリデン)-3-フェニルプロパンアミド CAS No. 865180-61-6](/img/structure/B2542471.png)

(Z)-N-(6-アセチルアミノ-3-アリルベンゾ[d]チアゾール-2(3H)-イリデン)-3-フェニルプロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

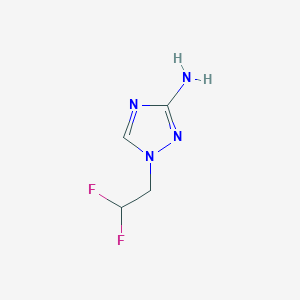

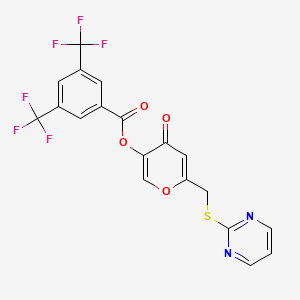

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.

BenchChem offers high-quality (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物学的および医学的用途

a. 抗菌特性: b. 抗炎症作用: c. 抗がんの可能性:材料科学と有機エレクトロニクス

a. 有機半導体: b. 色素増感剤:合成化学と方法論

a. カスケード反応: b. トランスアセタール化:要約すると、(Z)-N-(6-アセチルアミノ-3-アリルベンゾ[d]チアゾール-2(3H)-イリデン)-3-フェニルプロパンアミドは、抗菌、抗炎症、抗がん、材料科学、および合成化学の分野で有望です。ただし、その可能性を最大限に引き出すためには、さらなる研究が不可欠です。 🌟

将来の方向性

作用機序

Target of Action

Similar compounds have been shown to exhibit cytotoxic activity against human cancer cell lines and inhibitory action against HIV-1 RT .

Mode of Action

Related compounds have been found to inhibit the growth of tumor cells and HIV-1 RT .

Biochemical Pathways

Similar compounds have been associated with the inhibition of cancer cell growth and HIV-1 RT .

Pharmacokinetics

Related compounds have been designed with in silico admet prediction .

Result of Action

Similar compounds have shown cytotoxicity against human cancer cell lines and inhibitory action against HIV-1 RT .

Action Environment

Related compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

生化学分析

Biochemical Properties

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties. The compound’s interaction with proteins such as tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been observed to downregulate the expression of oncogenes while upregulating tumor suppressor genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .

Molecular Mechanism

The molecular mechanism of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it binds to the active site of certain kinases, preventing their phosphorylation activity, which is crucial for cancer cell survival and proliferation. This binding interaction leads to the inhibition of downstream signaling pathways, ultimately resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained therapeutic effects. Over time, degradation products may form, which could potentially alter its efficacy and safety profile .

Dosage Effects in Animal Models

The effects of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound’s metabolism leads to the formation of active metabolites that contribute to its overall biological activity. Additionally, it affects metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthesis .

特性

IUPAC Name |

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-3-13-24-18-11-10-17(22-15(2)25)14-19(18)27-21(24)23-20(26)12-9-16-7-5-4-6-8-16/h3-8,10-11,14H,1,9,12-13H2,2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXWRYWAHBTJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCC3=CC=CC=C3)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

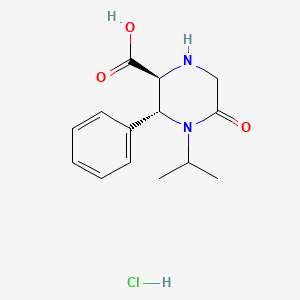

![2-[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2542388.png)

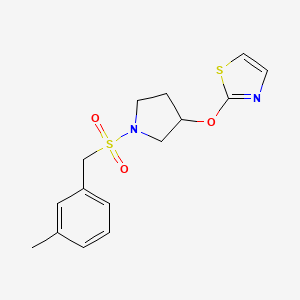

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)

![1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2542401.png)

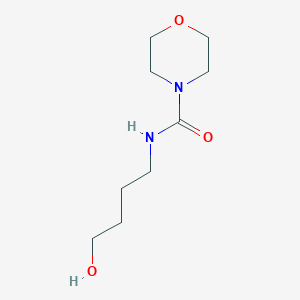

![2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2542404.png)